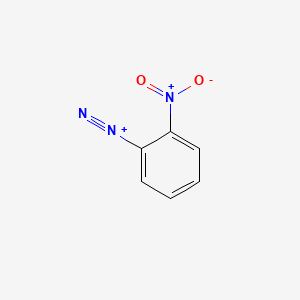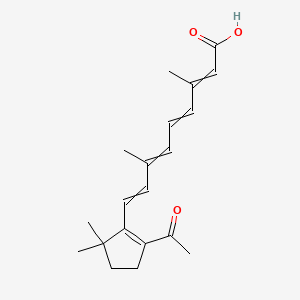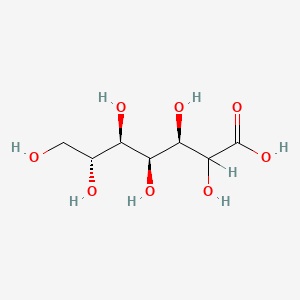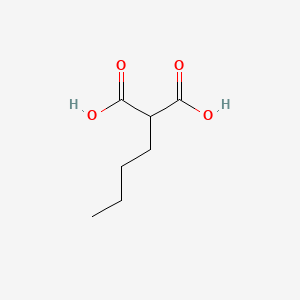
Butylmalonic acid
Descripción general
Descripción
Butylmalonic acid, also known as n-Butylmalonic acid or butyl malonic acid, is a chemical compound with the molecular formula C7H12O4 .
Physical And Chemical Properties Analysis
Butylmalonic acid is a white crystalline substance . It has a molecular weight of 160.1678 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 333.1±25.0 °C at 760 mmHg, and a flash point of 169.4±19.7 °C . It also has a melting point range of 105 - 107 °C .
Aplicaciones Científicas De Investigación
Chemical Synthesis
Butylmalonic acid is used in chemical synthesis due to its unique structure and reactivity . It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .
Biological Research
In biological research, Butylmalonic acid has been used to study its effects on various biological systems. For example, it has been used to study the effect of substrates and phosphate on calcium transport in bovine sperm mitochondria .
Mitochondrial Research
Butylmalonic acid has been used in mitochondrial research. It has been found to inhibit proton influx in nonphosphorylating mitochondria . This property makes it useful in studying the mechanisms of mitochondrial function and energy production .
Material Science
In material science, Butylmalonic acid can be used in the preparation of polymers and other materials. Its carboxylic acid groups can react with various compounds to form esters, amides, and other functional groups, which can be used to modify the properties of materials .
Pharmaceutical Industry
In the pharmaceutical industry, Butylmalonic acid can be used as a building block in the synthesis of drugs. Its structure allows for a wide range of chemical modifications, making it a versatile compound in drug design and synthesis .
Thermodynamic Studies
Butylmalonic acid is used in thermodynamic studies due to its well-defined physical and chemical properties . Its melting point, solubility, and other properties are well-documented, making it a useful compound for studying thermodynamic principles .
Safety And Hazards
Propiedades
IUPAC Name |
2-butylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRZWYDXIGCFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870594 | |
| Record name | 2-Butylpropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylmalonic acid | |
CAS RN |
534-59-8, 5917-45-3 | |
| Record name | Butylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005917453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butylpropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X9O8XSJ0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Butylmalonic acid?
A1: Butylmalonic acid has the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol.
Q2: What spectroscopic data is available for characterizing Butylmalonic acid?
A2: Butylmalonic acid can be characterized using various spectroscopic techniques:
- NMR Spectroscopy: Both 1H NMR and 13C NMR provide valuable information about the structure. []
- Mass Spectrometry: Techniques like LC/MS/MS offer insights into the fragmentation pattern and molecular weight. []
Q3: Is there information about the thermal stability of Butylmalonic acid?
A3: Yes, thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) have been used to study the thermal behavior of Butylmalonic acid. []
Q4: What is a notable chemical reaction Butylmalonic acid undergoes?
A4: Butylmalonic acid undergoes decarboxylation, releasing carbon dioxide (CO2) and forming β-methylvaleric acid. This process has been observed both in air and cigarette smoke. []
Q5: Are there kinetic studies on the decarboxylation of Butylmalonic acid?
A5: Yes, the kinetics of Butylmalonic acid decarboxylation have been investigated in various solvents, including: * Alkanols: Studies have explored the reaction rates and activation parameters in alkanols like hexanol-1, octanol-1, decanol-1, and dodecanol-1. [, , ]* Amines: Similar kinetic studies have been conducted in amine solvents such as aniline and N-alkyl anilines. [, , ]
Q6: What influences the decarboxylation rate of Butylmalonic acid in alkanols?
A6: Research suggests that the length of the hydrocarbon chain in the alkanol solvent directly impacts the reaction rate. [, ] An increase in chain length generally leads to a decrease in both enthalpy and entropy of activation (ΔH‡ and ΔS‡), influencing the overall rate. []
Q7: Can Butylmalonic acid act as a ligand in coordination complexes?
A7: Yes, Butylmalonic acid has been successfully used to synthesize coordination polymers with transition metals like Zinc(II) and Copper(II). [, ]
Q8: Does the Butylmalonic acid Zn(II) complex exhibit unique reactivity?
A8: Interestingly, the Zn(II)-Butylmalonic acid coordination polymer displays specific reactivity towards β-hydroxy ketones at room temperature under atmospheric conditions. [] This complex catalyzes the cleavage of Csp3-Csp3 bonds in these ketones while simultaneously reducing the ketone moiety to an alcohol. []
Q9: What is noteworthy about the catalytic activity of the Zn(II)-Butylmalonic acid complex?
A9: The Zn(II)-Butylmalonic acid complex's ability to mediate both C-C bond cleavage and ketone reduction without requiring external reducing agents or complex purification procedures highlights its potential in organic synthesis. []
Q10: What are some known derivatives of Butylmalonic acid?
A10: Several derivatives of Butylmalonic acid have been reported, including:
- Esters: Diethyl Butylmalonate is a common ester derivative used in organic synthesis. [, ]
- Hydrazides: Butylmalonic acid dihydrazide (H2BMD) and its salicyloyl hydrazone derivative (H4BMS) are important ligands in coordination chemistry. [] These ligands can coordinate to metal ions in various ways, leading to complexes with diverse structures and properties.
- Metal Salts: Calcium Butylmalonate is an example of a metal salt derivative that has been investigated for its pharmacological properties. [, ]
Q11: What is the significance of Butylmalonic acid diethyl ester in chemical synthesis?
A11: Butylmalonic acid diethyl ester plays a crucial role in telomerization reactions with ethylene. When exposed to UV light and in the presence of photoinitiators like diethyl ketone or benzophenone, it forms various even-numbered n-alkyl-n-butylmalonic acid diethyl esters. [] This reaction proceeds through a 1,5-rearrangement mechanism.
Q12: How do reaction conditions influence the telomerization of ethylene with Butylmalonic acid diethyl ester?
A12: The product distribution in this telomerization reaction is significantly affected by reaction parameters like ethylene pressure and temperature.
- Pressure: Lower ethylene pressures favor the 1,5-rearrangement pathway, leading to a higher yield of the rearranged telomers. []
- Temperature: Elevated temperatures tend to favor the formation of shorter-chain telomers. []
Q13: Is there a radiation-induced variant of the ethylene telomerization with Butylmalonic acid diethyl ester?
A13: Yes, the telomerization of ethylene with Butylmalonic acid diethyl ester can also be initiated by radiation, leading to the formation of both even-numbered n-alkylmalonic acid diethyl esters and even-numbered n-alkyl-n-butylmalonic acid diethyl esters. []
Q14: Are there any specific applications for Butylmalonic acid derivatives in material science?
A14: Yes, dipodal tetraamide derivatives of 1,10-Diaza-18-Crown-6 incorporating Butylmalonic acid residues have been explored as potential ionophores in ion-selective membrane electrodes. [] These electrodes show promise for selective detection of magnesium ions.
Q15: Have any pharmacological studies been conducted on Butylmalonic acid derivatives?
A15: Yes, certain derivatives of Butylmalonic acid, particularly the calcium salt of its N,N'-diphenylhydrazide derivative (B-64114-Ca), have been investigated for their potential anti-inflammatory effects. [, , , ] These studies explored its pharmacological activity compared to phenylbutazone, a known anti-inflammatory drug.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9R,10S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1203346.png)
![3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol](/img/structure/B1203347.png)
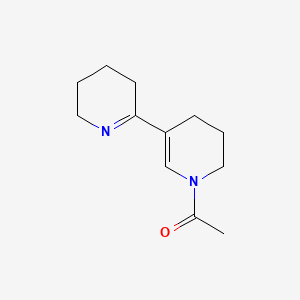
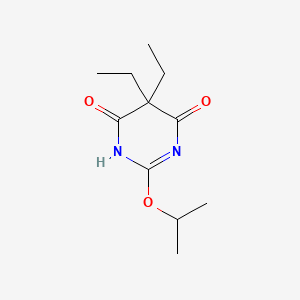

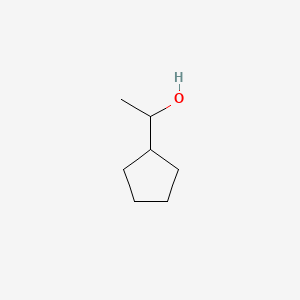
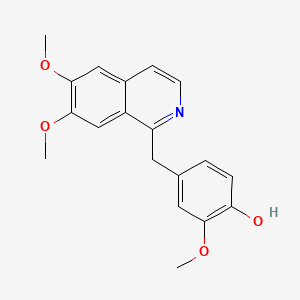
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)

